molecular formula C18H23N5O2S B10984497 2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B10984497
M. Wt: 373.5 g/mol
InChI Key: BIAMJCISQBZCIF-UHFFFAOYSA-N
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Description

2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a quinazolinone core and a thiadiazole moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core and the thiadiazole moiety, followed by their coupling to form the final compound. Common reagents used in these reactions include isopropylamine, acetic anhydride, and thiourea. The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions include various quinazolinone and thiadiazole derivatives, which can have different biological activities and properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: As a precursor for the synthesis of other valuable compounds and materials.

Mechanism of Action

The mechanism of action of 2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 2-phenylquinazolin-4(3H)-one.

    Thiadiazole Derivatives: Compounds with a similar thiadiazole moiety, such as 2-amino-1,3,4-thiadiazole.

Uniqueness

The uniqueness of 2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide lies in its combination of both quinazolinone and thiadiazole moieties, which can confer unique biological activities and properties not found in compounds with only one of these moieties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H23N5O2S

Molecular Weight

373.5 g/mol

IUPAC Name

2-(4-oxo-2-propan-2-yl-1,2-dihydroquinazolin-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C18H23N5O2S/c1-10(2)15-19-13-8-6-5-7-12(13)17(25)23(15)9-14(24)20-18-22-21-16(26-18)11(3)4/h5-8,10-11,15,19H,9H2,1-4H3,(H,20,22,24)

InChI Key

BIAMJCISQBZCIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1NC2=CC=CC=C2C(=O)N1CC(=O)NC3=NN=C(S3)C(C)C

Origin of Product

United States

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